molecular formula C11H12N2O B12970864 (5-Methoxyisoquinolin-3-yl)methanamine

(5-Methoxyisoquinolin-3-yl)methanamine

Cat. No.: B12970864
M. Wt: 188.23 g/mol
InChI Key: AXPJWLQMIRHDFG-UHFFFAOYSA-N
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Description

(5-Methoxyisoquinolin-3-yl)methanamine is a chemical compound belonging to the isoquinoline family Isoquinolines are nitrogen-containing heterocyclic compounds that are structurally similar to quinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methoxyisoquinolin-3-yl)methanamine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions, can be employed to synthesize isoquinoline derivatives . Another method involves the intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts or metal-free processes, such as those involving hypervalent iodine/TEMPO-mediated oxidation, can be employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

(5-Methoxyisoquinolin-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: PhI(OAc)2, TEMPO

    Reducing agents: Hydrogen gas, metal hydrides

    Substitution reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Mechanism of Action

The mechanism of action of (5-Methoxyisoquinolin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors or enzymes, modulating their activity and leading to specific biological effects. For example, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Methoxyisoquinolin-3-yl)methanamine is unique due to the presence of the methoxy group at the 5-position, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

(5-methoxyisoquinolin-3-yl)methanamine

InChI

InChI=1S/C11H12N2O/c1-14-11-4-2-3-8-7-13-9(6-12)5-10(8)11/h2-5,7H,6,12H2,1H3

InChI Key

AXPJWLQMIRHDFG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=C(N=C2)CN

Origin of Product

United States

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